![molecular formula C24H31BrO B12591029 1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene CAS No. 647021-70-3](/img/structure/B12591029.png)
1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene is an organic compound with the molecular formula C22H27BrO It is a brominated derivative of stilbene, featuring a decyloxy group attached to the phenyl ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Alkylation: The attachment of the decyloxy group to the phenyl ring using decyl chloride (C10H21Cl) and aluminum chloride (AlCl3) as a catalyst.
Stilbene Formation: The formation of the ethenyl bridge between the two phenyl rings through a Wittig reaction, involving a phosphonium ylide and an aldehyde.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ethenyl bridge can be reduced to an ethyl bridge using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common reagents and conditions used in these reactions include bromine, iron(III) bromide, aluminum chloride, phosphonium ylides, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism by which 1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the decyloxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The ethenyl bridge provides structural rigidity, enhancing the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene can be compared with similar compounds such as:
1-Bromo-4-{2-[4-(methoxy)phenyl]ethenyl}benzene: Features a methoxy group instead of a decyloxy group, resulting in different chemical and physical properties.
1-Bromo-4-{2-[4-(ethoxy)phenyl]ethenyl}benzene: Contains an ethoxy group, leading to variations in reactivity and applications.
1-Bromo-4-{2-[4-(butoxy)phenyl]ethenyl}benzene: Has a butoxy group, affecting its solubility and interaction with other molecules.
The uniqueness of this compound lies in its decyloxy group, which imparts specific properties that make it suitable for particular applications in research and industry.
Eigenschaften
CAS-Nummer |
647021-70-3 |
|---|---|
Molekularformel |
C24H31BrO |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
1-bromo-4-[2-(4-decoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C24H31BrO/c1-2-3-4-5-6-7-8-9-20-26-24-18-14-22(15-19-24)11-10-21-12-16-23(25)17-13-21/h10-19H,2-9,20H2,1H3 |
InChI-Schlüssel |
RNTGEWPVDYMMQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


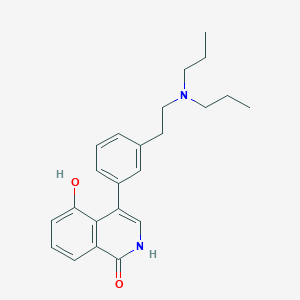

![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)
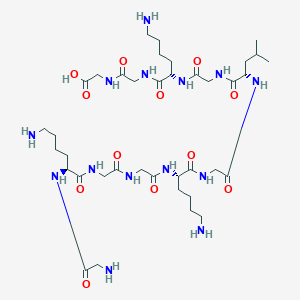
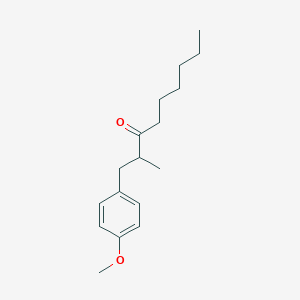
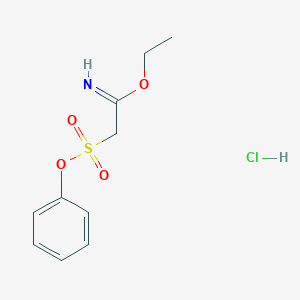
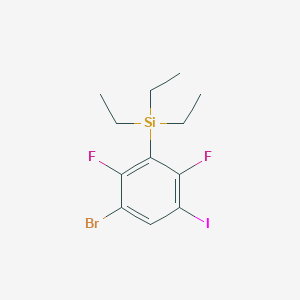
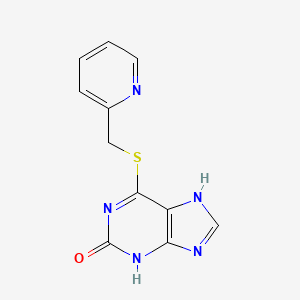
![4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B12590993.png)

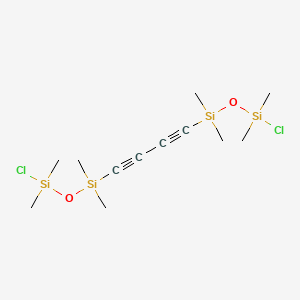
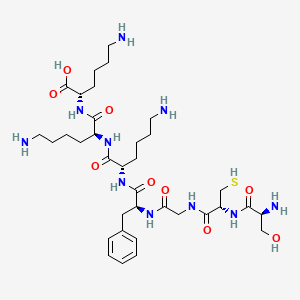
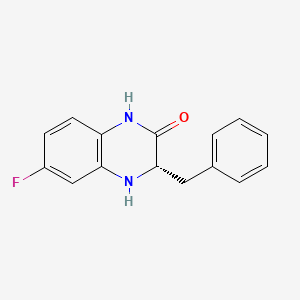
![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)
